1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-methylphenyl)piperazine
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Overview
Description
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-methylphenyl)piperazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopenta[d]pyrimidine core fused with a piperazine ring, making it a versatile scaffold for the development of new pharmaceuticals and chemical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-methylphenyl)piperazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclopenta[d]pyrimidine core can be synthesized through a series of condensation reactions involving suitable aldehydes and amines, followed by cyclization and functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- 2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide
Uniqueness
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-methylphenyl)piperazine stands out due to its unique combination of a cyclopenta[d]pyrimidine core with a piperazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable scaffold for the development of new compounds with potential therapeutic and industrial applications .
Properties
Molecular Formula |
C18H22N4 |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[4-(3-methylphenyl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C18H22N4/c1-14-4-2-5-15(12-14)21-8-10-22(11-9-21)18-16-6-3-7-17(16)19-13-20-18/h2,4-5,12-13H,3,6-11H2,1H3 |
InChI Key |
GSMLWVWFXZFFTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC=NC4=C3CCC4 |
Origin of Product |
United States |
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